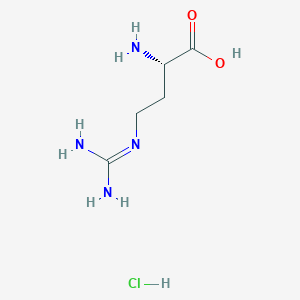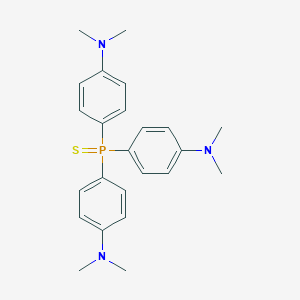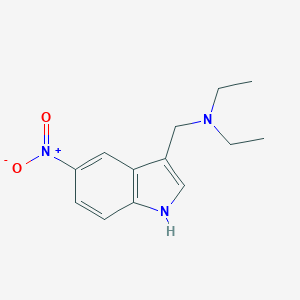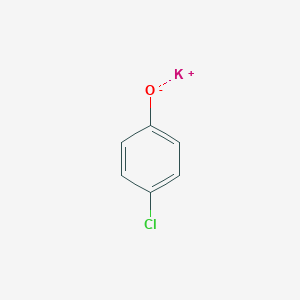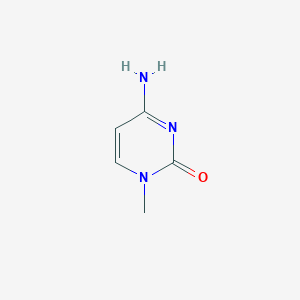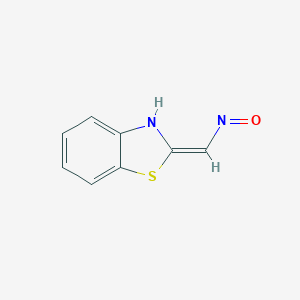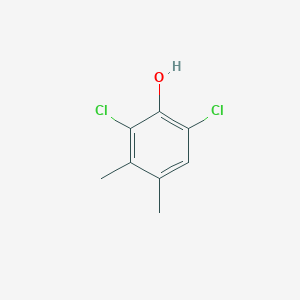
p-Vinylphenyl isothiocyanate
Overview
Description
P-Vinylphenyl isothiocyanate is a chemical compound with the molecular formula C9H7NS and a molecular weight of 161.224 . It is also known by its CAS Registry Number: 1520-20-3 .
Synthesis Analysis
A novel synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This reaction was carried out under the protection of nitrogen and mild condition . In addition, the yields of some products could be more than 90% .Molecular Structure Analysis
The molecular structure of p-Vinylphenyl isothiocyanate can be represented by the IUPAC Standard InChI: InChI=1S/C9H7NS/c1-2-8-3-5-9 (6-4-8)10-7-11/h2-6H,1H2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . In this work, an investigation of a multicomponent reaction (MCR) using isocyanides, elemental sulfur and amines revealed that isocyanides can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases .Physical And Chemical Properties Analysis
P-Vinylphenyl isothiocyanate has a melting point of 30-31 °C and a boiling point of 100 °C . It has a density of 0.99±0.1 g/cm3 .Scientific Research Applications
Antimicrobial Properties
Isothiocyanates, including p-Vinylphenyl isothiocyanate, exhibit various biological characteristics, one of which is their antimicrobial properties . This makes them valuable in the development of new antimicrobial agents.
Anti-inflammatory Properties
Another biological characteristic of isothiocyanates is their anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.
Anticancer Properties
Isothiocyanates are known for their anticancer properties . They have been studied for their potential use in cancer prevention and treatment.
Synthetic Chemistry
In the field of synthetic chemistry, isothiocyanates serve as valuable platforms for versatile transformations . They are used as intermediates in the synthesis of a variety of chemical compounds.
Synthesis of Isothiocyanates
p-Vinylphenyl isothiocyanate can be synthesized from amines and phenyl isothiocyanate via a replacement reaction . This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .
Bioconjugate Chemistry
Isothiocyanates are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions . This makes them useful in the development of bioconjugates for various applications in biological research and medicine.
Mechanism of Action
Target of Action
Isothiocyanates (ITCs), including p-Vinylphenyl isothiocyanate, govern many intracellular targets . These targets include cytochrome P 450 (CYP) enzymes and proteins involved in antioxidant response . These targets play a crucial role in various biological processes, including metabolism and cellular defense mechanisms.
Mode of Action
The interaction of p-Vinylphenyl isothiocyanate with its targets leads to various changes in cellular processes. For instance, the compound’s interaction with CYP enzymes can influence the metabolism of various substances within the cell . Additionally, by interacting with proteins involved in antioxidant response, p-Vinylphenyl isothiocyanate can enhance the cell’s ability to neutralize harmful free radicals .
Biochemical Pathways
p-Vinylphenyl isothiocyanate affects several biochemical pathways. It influences the activity of CYP enzymes, which are involved in the metabolism of various endogenous and exogenous substances . Furthermore, it modulates proteins involved in antioxidant response, thereby affecting the cellular defense mechanisms against oxidative stress .
Pharmacokinetics
It is known that itcs are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (gsh), followed by enzymatic degradation and n-acetylation . These processes can impact the bioavailability of p-Vinylphenyl isothiocyanate.
Result of Action
The action of p-Vinylphenyl isothiocyanate at the molecular and cellular levels leads to various effects. By modulating the activity of CYP enzymes and proteins involved in antioxidant response, it can influence cellular metabolism and defense mechanisms . These changes can have various downstream effects, including potential chemopreventive effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-ethenyl-4-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c1-2-8-3-5-9(6-4-8)10-7-11/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYLPZIBVLBOLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164930 | |
| Record name | p-Vinylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1520-20-3 | |
| Record name | p-Vinylphenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Vinylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1520-20-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




